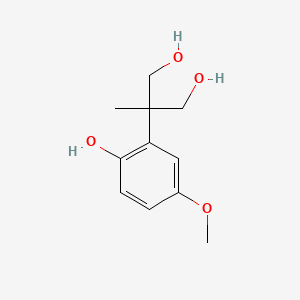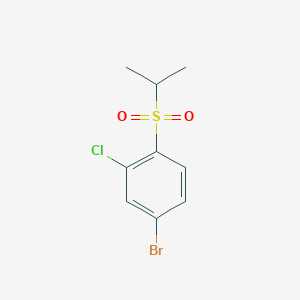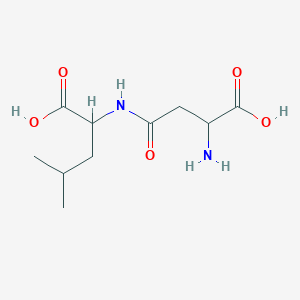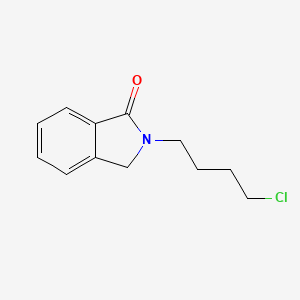![molecular formula C16H20N2O8 B15354747 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoborneol-d3, also known as (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol-d3, is a stable isotope-labeled derivative of isoborneol. It is a bicyclic monoterpenoid alcohol with a molecular formula of C11H17O and a molecular weight of 171.29 g/mol. This compound is commonly used in scientific research as a chemical reagent and in various applications within chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Isoborneol-d3 can be synthesized through several synthetic routes, including the reduction of isoborneol using deuterium-labeled reducing agents. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon (Pd/C), and a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Industrial Production Methods: In an industrial setting, the production of Isoborneol-d3 involves large-scale chemical synthesis using similar methods as those described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: Isoborneol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Isoborneol-d3 can be oxidized to isoborneol using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to isoborneol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Isoborneol-d3 can undergo substitution reactions with various reagents, such as halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is isoborneol.
Reduction: The major product of reduction is isoborneol.
Substitution: The major products of substitution reactions depend on the specific reagents and conditions used.
科学的研究の応用
Isoborneol-d3 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracing and quantification in various experiments. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of pharmaceutical compounds.
Industry: Applied in the development of flavors, fragrances, and other chemical products.
作用機序
The mechanism by which Isoborneol-d3 exerts its effects depends on the specific application. In metabolic studies, the deuterium label allows for the tracking of the compound's incorporation into biological molecules, providing insights into metabolic pathways and enzyme activities. The molecular targets and pathways involved vary based on the specific biological or chemical context in which Isoborneol-d3 is used.
類似化合物との比較
Borneol
Camphor
Isoborneol
Isoborneol-d3's stable isotope labeling and versatile applications make it a valuable compound in scientific research and various industries. Its unique properties and wide range of uses highlight its importance in advancing our understanding of chemical, biological, and medical processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
分子式 |
C16H20N2O8 |
|---|---|
分子量 |
371.36 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10+,11+,12-,13+,15-/m1/s1/i1D3 |
InChIキー |
RQZAUCJAFHEEEZ-OOWQQTKYSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
正規SMILES |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
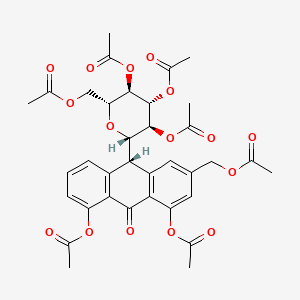

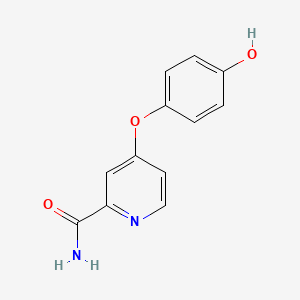
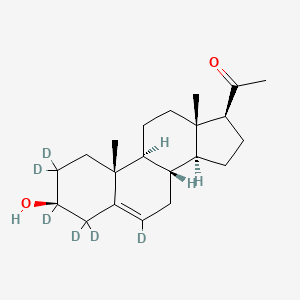


![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
